molecular formula C11H11NO3 B2695968 3-Methyl-5-phenyl-4H-1,2-oxazole-5-carboxylic acid CAS No. 2365419-91-4

3-Methyl-5-phenyl-4H-1,2-oxazole-5-carboxylic acid

Cat. No. B2695968
CAS RN: 2365419-91-4
M. Wt: 205.213
InChI Key: BYIIMJUVHYYICQ-UHFFFAOYSA-N
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Description

“3-Methyl-5-phenyl-4H-1,2-oxazole-5-carboxylic acid” is a derivative of oxazole . Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .


Synthesis Analysis

Oxazole derivatives have been synthesized by researchers around the globe for their various biological activities . The synthesis of oxazole involves various methods such as direct arylation of oxazoles with high regioselectivity at both C-5 and C-2 . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .


Chemical Reactions Analysis

The chemical reactions involving oxazole derivatives are diverse and depend on the substitution pattern . For example, palladium-catalyzed C-5 arylation of oxazoles is preferred in polar solvents, whereas C-2 arylation is preferred in nonpolar solvents .

Scientific Research Applications

Synthesis and Chemical Properties

One study details the synthesis and structural characterization of related oxazole compounds, highlighting their potential as intermediates in the production of various derivatives through processes such as alkylation, nitration, and conversion into amides and acid chlorides (Shtabova et al., 2005). Another research avenue involves the oriented synthesis of triazole derivatives, utilizing phenyl acetylene, demonstrating the compound's role in generating structurally complex molecules (Liu et al., 2015).

Application in Polymer Science

Research into the thermal behavior of triazole and triazine derivatives, including those structurally related to the oxazole compound , provides insight into their stability and decomposition processes, which is crucial for applications in polymer science and materials engineering (Sikorska-Iwan & Modzelewska-Banachiewicz, 2005).

Novel Syntheses and Derivatives

The development of novel syntheses for indole-benzimidazole derivatives from indole carboxylic acids illustrates the role of oxazole derivatives as intermediates in creating compounds with potential pharmaceutical applications (Wang et al., 2016). Similarly, the synthesis of pseudopeptide foldamers from oxazolidine carboxylic acids showcases the application of these compounds in designing new materials with specific structural features (Tomasini et al., 2003).

Future Directions

Oxazole derivatives have been gaining attention in recent times due to their increasing importance in the field of medicinal chemistry . Researchers around the globe continue to synthesize various oxazole derivatives and screen them for their various biological activities . This suggests that “3-Methyl-5-phenyl-4H-1,2-oxazole-5-carboxylic acid” and other oxazole derivatives will continue to be an area of interest in future research.

properties

IUPAC Name

3-methyl-5-phenyl-4H-1,2-oxazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-8-7-11(10(13)14,15-12-8)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYIIMJUVHYYICQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(C1)(C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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